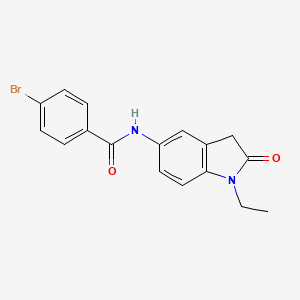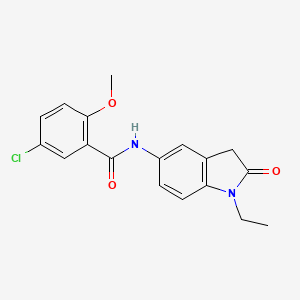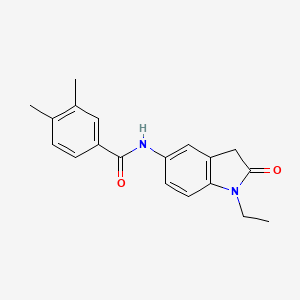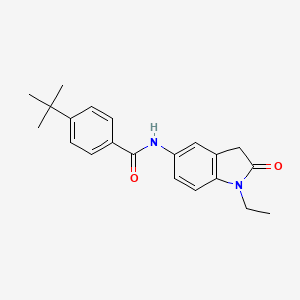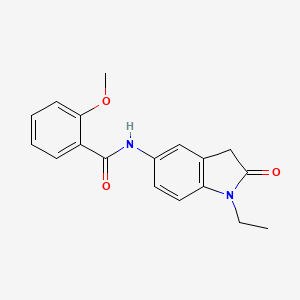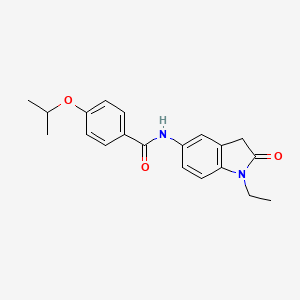
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamide, also known as this compound or simply N-EI-POB, is an indole-based compound that has a wide range of applications in the fields of medicinal chemistry and drug discovery. It is a versatile building block for the synthesis of different compounds, and its derivatives are used in a variety of pharmaceutical preparations.
Applications De Recherche Scientifique
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB has been used in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including peptides, peptidomimetics, and nucleosides. It has also been used in the synthesis of novel compounds for medicinal chemistry and drug discovery. Additionally, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB has been used as a building block for the synthesis of a range of other compounds, including chiral compounds, heterocyclic compounds, and fluorescent compounds.
Mécanisme D'action
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB is an indole-based compound that is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules and form complexes or complexes with other molecules. This interaction is important for the synthesis of a range of compounds, as it allows for the formation of different types of bonds, including covalent, ionic, and hydrogen bonds.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activity. Additionally, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs. It has also been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB is an easy to use and versatile building block for the synthesis of different compounds. It is readily available, and the reaction is typically complete in one hour. Additionally, the product is typically purified by recrystallization and the yield is typically greater than 90%. The main limitation for lab experiments is the cost of the reagents, as the reaction requires a base, which can be expensive.
Orientations Futures
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB has a wide range of applications, and there are a number of potential future directions for its use. These include the development of new drugs, the synthesis of novel compounds for medicinal chemistry and drug discovery, and the development of new compounds for the synthesis of chiral compounds, heterocyclic compounds, and fluorescent compounds. Additionally, there is potential for the development of new compounds for the synthesis of peptides, peptidomimetics, and nucleosides. Finally, there is potential for the development of novel compounds for the treatment of a range of diseases, including cancer, inflammation, and metabolic disorders.
Méthodes De Synthèse
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-(propan-2-yloxy)benzamideEI-POB can be synthesized from the reaction of 1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl bromide and 4-(propan-2-yloxy)benzaldehyde in the presence of a base. The reaction is carried out in an inert atmosphere at room temperature and the reaction is completed in one hour. The product is then purified by recrystallization and the yield is typically greater than 90%.
Propriétés
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-22-18-10-7-16(11-15(18)12-19(22)23)21-20(24)14-5-8-17(9-6-14)25-13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGIVFXXBFPARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571847.png)
![8-[2-(3,4-dimethoxyphenyl)acetyl]-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571861.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)
![8-{[1,1'-biphenyl]-4-sulfonyl}-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571891.png)
